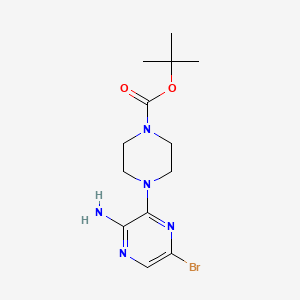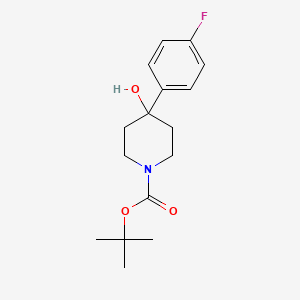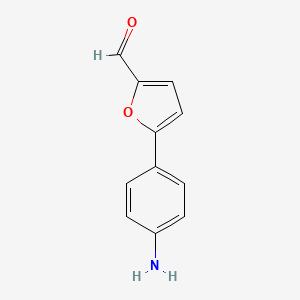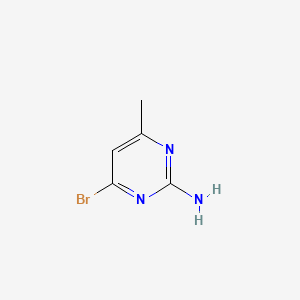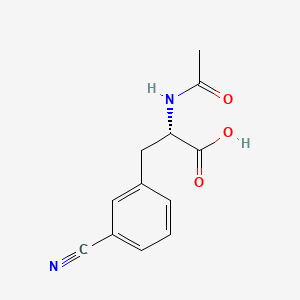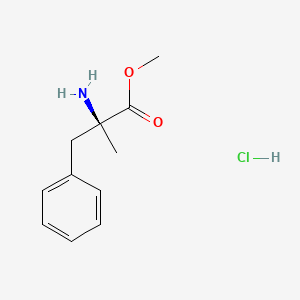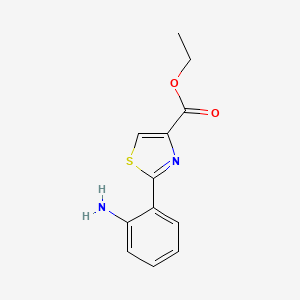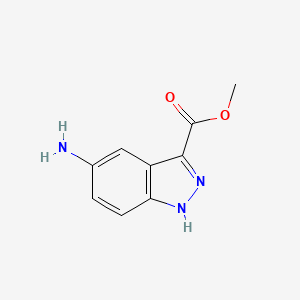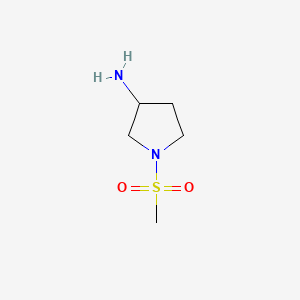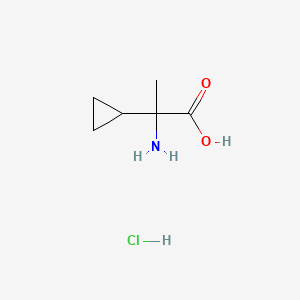
2-Amino-2-cyclopropylpropanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-cyclopropylpropanoic acid hydrochloride, also known as 2-cyclopropylalanine hydrochloride, is a chemical compound with the CAS Number: 88807-89-0 . It has a molecular weight of 165.62 and its IUPAC name is 2-cyclopropylalanine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Amino-2-cyclopropylpropanoic acid hydrochloride is 1S/C6H11NO2.ClH/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Amino-2-cyclopropylpropanoic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 165.62 .Wissenschaftliche Forschungsanwendungen
Characterization and Biological Activities
Toxicity and Antimicrobial Activity : A study characterized the nonprotein amino acids isolated from the mushroom Amanita cokeri, including a cyclopropyl amino acid, which showed toxicity to certain fungi, arthropods, and bacteria. The toxicity to bacteria was reversible with the addition of isoleucine to the medium, highlighting a potential application in studying bacterial resistance mechanisms (Drehmel & Chilton, 2002).
Synthetic Methodologies and Chemical Properties
Asymmetric Syntheses of β-Hydroxy-α-Amino Acids : Research into the asymmetric synthesis of β-hydroxy-α-amino acids via α-hydroxy-β-amino esters demonstrates the potential for creating enantiopure amino acids, which are valuable in medicinal chemistry and drug synthesis (Davies et al., 2013).
Biocatalytic Asymmetric Synthesis : A study introduced a biocatalytic approach for the asymmetric synthesis of vinyl-ACCA, a key intermediate in the development of hepatitis C virus (HCV) protease inhibitors. This showcases the utility of cyclopropyl amino acids and their derivatives in drug synthesis and highlights the role of microbial biocatalysts in achieving high enantioselectivity (Zhu et al., 2018).
Applications in Drug Development and Molecular Machines
NMDA Receptor Antagonists : Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid were synthesized and evaluated as competitive antagonists for the NMDA receptor, indicating their potential application in designing drugs to modulate this receptor, which is implicated in various neurological conditions (Dappen et al., 2010).
Control of Molecular Machines : Research into the kinetics of aminolysis of certain anhydrides to produce 2-cyano-2-phenylpropanoic acid demonstrated the potential to control the release rate of a chemical fuel for molecular machines. This finding has implications for the design of operationally autonomous molecular machines (Biagini et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-amino-2-cyclopropylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTPHSLKVQNBGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

